molecular formula C11H7ClN2OS B12812294 8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one CAS No. 64411-78-5

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one

Cat. No.: B12812294
CAS No.: 64411-78-5
M. Wt: 250.70 g/mol
InChI Key: SLVMEQWPWQMKLV-UHFFFAOYSA-N
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Description

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one is a heterocyclic compound with a unique structure that combines a thiazine ring fused to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indoline-2-thiones with propiolate esters in an aqueous medium. This reaction proceeds through the conjugate addition of thiones, resulting in ethyl (3-(indol-2-yl)thio)acrylates, which subsequently undergo intramolecular cyclization to produce the desired thiazino-benzimidazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or interfering with DNA replication in cancer cells. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 4H-[1,3]thiazino[3,2-a]indol-4-one
  • 8-Methyl-2-propyl-4H-[1,3]thiazino[3,2-a]indol-4-one

Uniqueness

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one stands out due to its unique combination of a thiazine ring fused to a benzimidazole core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .

Properties

CAS No.

64411-78-5

Molecular Formula

C11H7ClN2OS

Molecular Weight

250.70 g/mol

IUPAC Name

8-chloro-2-methyl-[1,3]thiazino[3,2-a]benzimidazol-4-one

InChI

InChI=1S/C11H7ClN2OS/c1-6-4-10(15)14-9-3-2-7(12)5-8(9)13-11(14)16-6/h2-5H,1H3

InChI Key

SLVMEQWPWQMKLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C3=C(C=C(C=C3)Cl)N=C2S1

Origin of Product

United States

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